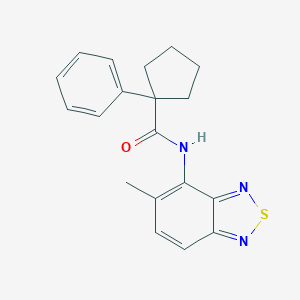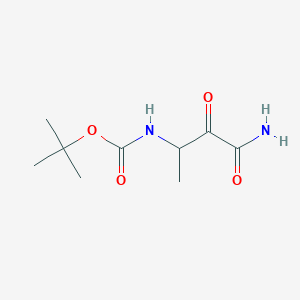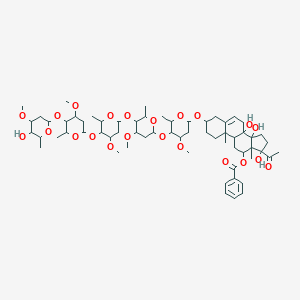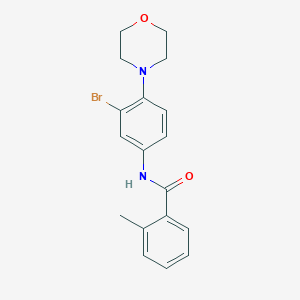![molecular formula C15H21BrN2O2 B235385 N-[3-bromo-4-(4-morpholinyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B235385.png)
N-[3-bromo-4-(4-morpholinyl)phenyl]-2,2-dimethylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-bromo-4-(4-morpholinyl)phenyl]-2,2-dimethylpropanamide, also known as BMS-986165, is a small molecule drug that has been developed for the treatment of autoimmune diseases. It belongs to the class of drugs called tyrosine kinase inhibitors and works by inhibiting the activity of the tyrosine kinase 2 (TYK2) enzyme, which plays a critical role in the signaling pathways involved in immune responses.
Mecanismo De Acción
N-[3-bromo-4-(4-morpholinyl)phenyl]-2,2-dimethylpropanamide works by selectively inhibiting the activity of the TYK2 enzyme, which is a key component of the JAK-STAT signaling pathway involved in immune responses. By blocking TYK2, this compound prevents the activation of downstream signaling pathways that lead to the production of pro-inflammatory cytokines and other mediators of inflammation.
Biochemical and physiological effects:
This compound has been shown to have potent anti-inflammatory effects in preclinical models of autoimmune diseases. It reduces the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6), interleukin-12 (IL-12), and interferon-gamma (IFN-γ), and increases the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). This leads to a reduction in inflammation and improved disease outcomes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[3-bromo-4-(4-morpholinyl)phenyl]-2,2-dimethylpropanamide is its selectivity for TYK2, which reduces the risk of off-target effects and toxicity. However, its potency and efficacy may vary depending on the disease model and the specific experimental conditions used. Additionally, the long-term safety and efficacy of this compound in humans are still being evaluated in clinical trials.
Direcciones Futuras
There are several potential future directions for the research and development of N-[3-bromo-4-(4-morpholinyl)phenyl]-2,2-dimethylpropanamide. One area of focus is the optimization of its pharmacokinetic properties to improve its bioavailability and reduce the frequency of dosing. Another area of interest is the exploration of its potential for the treatment of other autoimmune diseases, such as multiple sclerosis and lupus. Additionally, the combination of this compound with other drugs that target different components of the immune system may lead to synergistic effects and improved therapeutic outcomes.
Métodos De Síntesis
The synthesis of N-[3-bromo-4-(4-morpholinyl)phenyl]-2,2-dimethylpropanamide involves several steps, starting with the reaction of 3-bromo-4-(4-morpholinyl)aniline with 2,2-dimethylpropanoyl chloride in the presence of a base to form the intermediate this compound. This intermediate is then purified and further reacted with other reagents to produce the final product.
Aplicaciones Científicas De Investigación
N-[3-bromo-4-(4-morpholinyl)phenyl]-2,2-dimethylpropanamide has been extensively studied in preclinical models of autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In these studies, this compound has been shown to effectively suppress the immune response and reduce inflammation, leading to improved disease outcomes.
Propiedades
Fórmula molecular |
C15H21BrN2O2 |
|---|---|
Peso molecular |
341.24 g/mol |
Nombre IUPAC |
N-(3-bromo-4-morpholin-4-ylphenyl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C15H21BrN2O2/c1-15(2,3)14(19)17-11-4-5-13(12(16)10-11)18-6-8-20-9-7-18/h4-5,10H,6-9H2,1-3H3,(H,17,19) |
Clave InChI |
OONMTYJRASAJKI-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)NC1=CC(=C(C=C1)N2CCOCC2)Br |
SMILES canónico |
CC(C)(C)C(=O)NC1=CC(=C(C=C1)N2CCOCC2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-fluoro-4-(1-piperidinyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B235312.png)

![(4aS,6aR,6aS,6bR,10S,12aR,14bR)-2,2,6a,6b,9,9,12a-heptamethyl-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-6-methyl-3,4,5-tris[[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy]oxan-2-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-4-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B235316.png)
![5-bromo-N-[3-fluoro-4-(1-piperidinyl)phenyl]nicotinamide](/img/structure/B235317.png)

![(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-methylamino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide](/img/structure/B235332.png)



![N-[3-bromo-4-(4-morpholinyl)phenyl]-2-methoxybenzamide](/img/structure/B235354.png)
![N-[3-bromo-4-(4-morpholinyl)phenyl]nicotinamide](/img/structure/B235362.png)
![N-[3-bromo-4-(4-morpholinyl)phenyl]-2-phenylacetamide](/img/structure/B235373.png)
![N-[3-bromo-4-(4-morpholinyl)phenyl]pentanamide](/img/structure/B235381.png)
![N-[3-bromo-4-(4-morpholinyl)phenyl]-2-methylpropanamide](/img/structure/B235387.png)